2-Methylene-3-methylsuccinic acid

Enzyme kinetics Substrate specificity Nicotinate fermentation

Researchers screening bacterial enzyme inhibitors often encounter off-target effects when substituting itaconate for the native substrate. 2-Methylene-3-methylsuccinic acid (methylitaconic acid) resolves this as the genuine methylitaconate Δ-isomerase ligand (Km = 6.2 mM; >1,000-fold catalytic preference). • Enables direct, continuous spectrophotometric HTS assays at 240 nm via dimethylmaleate detection. • The C3-methyl group switches Rh-catalysed hydrogenation to 1,3-addition, yielding chiral 3-methylsuccinic acid derivatives inaccessible from itaconic acid. • Standard packs 10-100 mg; bulk and custom synthesis available on request.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B1200823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-3-methylsuccinic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(C(=C)C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h4H,1H2,2H3,(H,7,8)(H,9,10)
InChIKeyIZFHMLDRUVYBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylitaconic Acid Technical Overview


2-Methylene-3-methylsuccinic acid (also known as methylitaconic acid or (R)-3-methylitaconate; CAS 27697-13-8) is a branched, unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄. It is formally a derivative of succinic acid bearing an exo-methylene group at position 2 and a methyl substituent at position 3 [1]. The compound occurs naturally as a key intermediate in the nicotinate fermentation pathway of anaerobic bacteria such as Eubacterium barkeri, where it is produced by coenzyme B₁₂-dependent 2-methyleneglutarate mutase and further isomerised to 2,3-dimethylmaleate by 3-methylitaconate-Δ-isomerase [2][3]. Its dual functionality – vinyl group and two carboxylic acid moieties – makes it a candidate monomer for specialty polymers and a building block for bioconjugation linkers.

1
Nicotinate fermentation enzyme studies
2
B12-dependent mutase mechanism research
3
Asymmetric hydrogenation synthesis

Why Itaconate Analogs Cannot Substitute


At first glance, 2-methylene-3-methylsuccinic acid appears interchangeable with the commodity chemical itaconic acid (2-methylenesuccinic acid) or with 2-methyleneglutaric acid; all three are methylene-substituted dicarboxylic acids. However, the presence and position of the 3-methyl group fundamentally alters enzyme recognition, isomerisation kinetics, and stereochemical outcome. The enzyme 3-methylitaconate-Δ-isomerase (Mii) discriminates between 3-methylitaconate and itaconate by a factor of >1,000 in catalytic turnover (k_cat), despite only a 10-fold difference in substrate binding (K_m) [1]. Similarly, 2-methyleneglutarate mutase exhibits a 7–8-fold higher affinity (K_m) for 3-methylitaconate over the glutarate analogue [2]. Consequently, substituting the methylated compound with its demethylated or chain-extended analogs leads to orders-of-magnitude loss of activity in enzymatic systems and can alter polymerisation reactivity in synthetic applications. The following quantitative evidence details exactly where the differentiation lies.

C3-methyl alters enzymatic recognition

The C3-methyl group may prevent efficient binding to methylitaconate isomerase, limiting cross-reactivity with itaconate.

Hydrogenation regiochemistry differs

β-Methyl substitution switches hydrogen addition mode, producing different product mixtures than itaconic acid under identical conditions.

Host pathway interference risk

Itaconate engages mammalian immune pathways, while methylitaconate targets bacterial-exclusive enzymes; substitution may confound host-pathogen studies.

Head-to-Head Evidence vs. Closest Analogs


Methylitaconate Δ-Isomerase Substrate Specificity

3-Methylitaconate-Δ-isomerase (Mii) from Eubacterium barkeri catalyses the isomerisation of its native substrate (R)-3-methylitaconate (2-methylene-3-methylsuccinate) to 2,3-dimethylmaleate. The enzyme can also accept the demethylated analogue itaconate (methylenesuccinate), converting it to citraconate, but with drastically inferior kinetics: the K_m for itaconate is approximately 10-fold higher, while the k_cat is reduced by more than 1,000-fold relative to the values for 3-methylitaconate [1]. This demonstrates that the 3-methyl group is not merely a passive spectator but is essential for efficient transition-state stabilisation and proton-transfer chemistry within the active site [1].

Substrate specificity
Reported
Methylitaconate Km 6.2 mM
Itaconate Km ~10× higher, kcat >1,000× lower
Supports pathway-specific substrate selection
Data from purified Mii enzyme; review source methodology
Enzyme kinetics Substrate specificity Nicotinate fermentation

Hydrogenation Regiochemistry: β-Methylitaconate vs. Itaconate

Coenzyme B₁₂-dependent 2-methyleneglutarate mutase catalyses the equilibration of 2-methyleneglutarate with (R)-3-methylitaconate. Kinetic parameters determined at pH 7.4 show that the enzyme binds the product (R)-3-methylitaconate with a K_m of 0.4 mM, whereas the substrate 2-methyleneglutarate has a K_m of 3.1 mM – a 7.8-fold difference in affinity [1]. The turnover numbers (k_cat) are 18 s⁻¹ for 3-methylitaconate and 30 s⁻¹ for 2-methyleneglutarate, indicating that while the methylated species binds more tightly, the glutarate analogue is turned over slightly faster [1].

Hydrogenation regiochemistry
Method context
β-Methylitaconate 1,3-Addition
Itaconate Vicinal addition
Supports regioselective synthesis route design
Under Rh-catalysed transfer hydrogenation
Enzyme kinetics Cofactor B12 Substrate affinity

Bacteria-Specific Metabolic Pathway of Methylitaconic Acid

3-Methylitaconate-Δ-isomerase and 2-methyleneglutarate mutase both exhibit strict stereospecificity for the (R)-enantiomer of 3-methylitaconate. The isomerase accepts only (R)-3-methylitaconate for conversion to 2,3-dimethylmaleate [1], and the mutase produces exclusively (R)-3-methylitaconate from 2-methyleneglutarate [2]. In contrast, the demethylated analogue itaconate is achiral at the corresponding carbon, and 2-methyleneglutarate lacks a stereocentre altogether. This stereochemical requirement means that 2-methylene-3-methylsuccinic acid cannot be replaced by its racemate or by the (S)-enantiomer without complete loss of biological activity.

Metabolic pathway distribution
Class-level
Bacterial-exclusive pathway
Reported metabolic origin context
No mammalian orthologs identified
Stereochemistry Enzyme specificity Chiral resolution

Acidity Modulation vs. Itaconate and Methylsuccinate

The estimated Gibbs free energy of formation (ΔG_f°) for the 3-methylitaconate dianion is −141.1 kcal/mol under standard conditions [1]. This value, calculated by the group contribution method of Forsythe et al., places the compound in a distinct thermodynamic regime compared with structurally related dicarboxylates. While a direct experimental comparison with itaconate under identical conditions is not available, this datum serves as a reference for thermodynamic feasibility calculations in metabolic pathway design and for predicting equilibrium yields in mutase- and isomerase-catalysed reactions [1].

pKa₁ modulation
Class-level
Predicted pKa₁ ~3.95–4.13
Supports SAR ionization state review
Data to verify experimentally
Thermodynamics Gibbs energy Metabolic pathway energetics

Methylitaconate Isomerase Equilibrium Favors Dimethylmaleate

International patent application WO2016/059622 A1 (Suzhou M-conj Biotech Co., Ltd.) explicitly claims linkers containing a 2,3-disubstituted succinic group for the conjugation of cytotoxic agents to cell-binding molecules [1]. The 2-methylene-3-methylsuccinic acid scaffold provides two differentiated carboxyl attachment points and a vinyl group that can be exploited for further functionalisation. This contrasts with itaconic acid, which offers only a 2-methylene substitution pattern without the additional 3-alkyl handle that enables orthogonal conjugation chemistries [1].

Isomerase equilibrium
Reported
Favors dimethylmaleate Km(methylitaconate) 6.2 mM
Supports continuous spectrophotometric assay
Detection at 240 nm; equilibrium established
Bioconjugation Linker chemistry ADC

Key Research and Industrial Applications


Antimicrobial Target Validation via Nicotinate Fermentation

In the anaerobic nicotinate fermentation pathway of Eubacterium barkeri, (R)-3-methylitaconate is the obligate intermediate between 2-methyleneglutarate and 2,3-dimethylmaleate. The >1,000-fold catalytic preference of Mii for 3-methylitaconate over itaconate [1] means that any biocatalytic process designed to produce dimethylmaleate or propionate from nicotinate must use the methylated compound; itaconate is not a viable substitute. Procurement of enantiopure (R)-3-methylitaconate is therefore essential for laboratories engineering this pathway for metabolite production or studying B₁₂-dependent carbon skeleton rearrangements.

Asymmetric Hydrogenation to Chiral Succinic Derivatives

The coenzyme B₁₂-dependent 2-methyleneglutarate mutase has been extensively used to generate (R)-3-methylitaconate labelled with ²H or ¹³C at specific positions for electron paramagnetic resonance (EPR) and NMR mechanistic investigations [1]. The 7.8-fold tighter binding of 3-methylitaconate (K_m = 0.4 mM) compared with 2-methyleneglutarate (K_m = 3.1 mM) [2] directly influences the experimental design of such labelling studies: product inhibition must be carefully managed, and the higher affinity of the methylated product can be exploited to drive the equilibrium toward the desired labelled species. Researchers planning isotope-labelling experiments should source the compound with defined stereochemistry and isotopic purity specifications.

B12-Dependent Carbon Skeleton Rearrangement Studies

Patented linker technology (WO2016/059622) utilises 2,3-disubstituted succinic acid scaffolds to attach cytotoxic payloads to antibodies via bridge-linking of thiol pairs [1]. The two chemically differentiated carboxyl groups of 2-methylene-3-methylsuccinic acid, combined with the reactive exo-methylene moiety, allow sequential orthogonal conjugations that are not possible with simpler dicarboxylic acids such as itaconic acid. Bioconjugation laboratories developing next-generation ADCs should evaluate 2-methylene-3-methylsuccinic acid as a core building block for achieving controlled drug-to-antibody ratios and site-specific conjugation.

SAR of Dicarboxylic Acid Ligands for Metabolite Sensors

Genome-scale metabolic models and pathway design tools require standard Gibbs free energies of formation to calculate thermodynamic bottlenecks. The estimated ΔG_f° of −141.1 kcal/mol for the 3-methylitaconate dianion [1] provides a critical data point for incorporating this intermediate into constraint-based models of nicotinate degradation or synthetic pathways. Without this thermodynamic parameter, in silico predictions of pathway yields and reversibility would be incomplete. Computational biologists and metabolic engineers should verify that their modelling frameworks include this compound-specific thermodynamic datum.

Application
Selection Property
Validation Focus
Nicotinate fermentation enzyme studies
Substrate specificity for methylitaconate isomerase
Spectrophotometric detection
Asymmetric hydrogenation synthesis
Regioselective 1,3-addition mode
Product distribution analysis
B12-dependent mutase mechanism studies
Stereochemical course of carbon skeleton rearrangement
Isotopomer labeling validation
Dicarboxylic acid ligand SAR
pKa shift from C3-methyl substitution
Protonation equilibrium and binding assays
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